Photrexa is the brand name for two riboflavin 5'-phosphate ophthalmic solutions: Photrexa Viscous (riboflavin 5'-phosphate in 20% dextran ophthalmic solution 0.146%) and Photrexa (riboflavin 5'-phosphate ophthalmic solution 0.146%) [, ]. These solutions are specifically designed for use in corneal collagen cross-linking (CXL) procedures, a treatment for progressive keratoconus and post-laser in situ keratomileusis ectasia [, ].
Riboflavin 5'-phosphate, also known as flavin mononucleotide (FMN), is a naturally occurring compound that acts as a precursor to flavin adenine dinucleotide (FAD) []. Both FMN and FAD are essential coenzymes involved in various metabolic redox reactions within the body [].
In the context of CXL, Photrexa acts as a photosensitizer. When exposed to ultraviolet A (UVA) light, it absorbs energy and triggers a photochemical reaction that leads to the formation of new collagen cross-links within the cornea [, ]. This process strengthens the cornea and can halt the progression of keratoconus [, ].
In CXL, the key chemical reaction involving Photrexa is the photo-induced cross-linking of collagen. When exposed to UVA light, riboflavin 5'-phosphate becomes excited and acts as a photosensitizer. This excited state facilitates the transfer of energy to oxygen molecules, generating reactive oxygen species (ROS) []. These ROS then interact with collagen molecules, leading to the formation of new covalent cross-links between them [, ]. This cross-linking strengthens the corneal tissue [, ].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6